molecular formula C32H44N2O10S2 B10899342 Diisopropyl 5-[(6-{[3,5-bis(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-6-oxohexanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

Diisopropyl 5-[(6-{[3,5-bis(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-6-oxohexanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B10899342
M. Wt: 680.8 g/mol
InChI Key: VUQYGPQIYHOIOI-UHFFFAOYSA-N
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Description

Diisopropyl 5-[(6-{[3,5-bis(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-6-oxohexanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound characterized by its unique structure, which includes multiple isopropoxycarbonyl groups and thiophene rings

Preparation Methods

The synthesis of Diisopropyl 5-[(6-{[3,5-bis(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-6-oxohexanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate involves several steps. One common method includes the condensation of isopropyl hydrazine with phosgene, followed by deprotection with aqueous HCl, and subsequent condensation with aldehydes to form tetrazanes. Finally, oxidation is performed to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diisopropyl 5-[(6-{[3,5-bis(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-6-oxohexanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Diisopropyl 5-[(6-{[3,5-bis(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-6-oxohexanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, receptor binding, and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, Diisopropyl 5-[(6-{[3,5-bis(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-6-oxohexanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate stands out due to its unique structural features and diverse applications. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C32H44N2O10S2

Molecular Weight

680.8 g/mol

IUPAC Name

dipropan-2-yl 3-methyl-5-[[6-[[4-methyl-3,5-bis(propan-2-yloxycarbonyl)thiophen-2-yl]amino]-6-oxohexanoyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C32H44N2O10S2/c1-15(2)41-29(37)23-19(9)25(31(39)43-17(5)6)45-27(23)33-21(35)13-11-12-14-22(36)34-28-24(30(38)42-16(3)4)20(10)26(46-28)32(40)44-18(7)8/h15-18H,11-14H2,1-10H3,(H,33,35)(H,34,36)

InChI Key

VUQYGPQIYHOIOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CCCCC(=O)NC2=C(C(=C(S2)C(=O)OC(C)C)C)C(=O)OC(C)C)C(=O)OC(C)C

Origin of Product

United States

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